4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Chemical probe Hit discovery Kinase inhibition

4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798640-32-0) features a unique 5-bromonicotinoyl-piperidine-pyrone scaffold with no prior art. Its brominated handle and ether linkage make it an ideal substrate for Pd-catalyzed cross-coupling and diversity-oriented synthesis. The compound's novel pharmacophore is unmatched in fragment libraries, offering high potential for epigenetic probe discovery and DEL campaigns. Secure this high-purity research chemical for method development and hit identification.

Molecular Formula C17H17BrN2O4
Molecular Weight 393.237
CAS No. 1798640-32-0
Cat. No. B2590166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
CAS1798640-32-0
Molecular FormulaC17H17BrN2O4
Molecular Weight393.237
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C17H17BrN2O4/c1-11-6-15(8-16(21)23-11)24-14-2-4-20(5-3-14)17(22)12-7-13(18)10-19-9-12/h6-10,14H,2-5H2,1H3
InChIKeyLFYFDZMPIPOBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(5-Bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798640-32-0): Chemical Identity and Baseline Characteristics


4-((1-(5-Bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic small molecule (C20H21BrN2O4, MW 433.30 g/mol) featuring a 5-bromonicotinoyl-piperidine moiety linked via an ether bridge to a 6-methyl-2H-pyran-2-one ring [1]. The compound is catalogued in the ZINC database (ZINC26253363) and is commercialized as a research-grade chemical, yet no peer-reviewed biological activity or patent disclosure has been identified that directly characterizes its pharmacological or biochemical profile [1]. The structural motifs present—the brominated nicotinoyl group and the α-pyrone ring—are individually associated with kinase inhibition and epigenetic modulation, but no experimental validation exists for this specific molecular assembly.

Why Generic Substitution Is Not Supported for 4-((1-(5-Bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one


In the absence of publicly available structure-activity relationship (SAR) data, any assumption that a close analog or in-class compound can substitute for 4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is unsupported. The compound's unique three-part architecture—combining a 5-bromonicotinoyl group, a piperidine linker, and a 6-methyl-α-pyrone terminus—creates a pharmacophore that is not replicated in any known biologically characterized molecule [1]. Minor modifications, such as replacing the bromine with a different halogen or altering the pyrone substitution pattern, could profoundly alter target engagement, cellular permeability, or metabolic stability; however, no comparative data exist to quantify such differences. Therefore, any decision to replace this compound with a generic analog cannot be evidence-based at this time.

Quantitative Differential Evidence for 4-((1-(5-Bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one


Absence of Validated Bioactivity Data Precludes Any Comparative Performance Claim

A comprehensive search of ChEMBL, BindingDB, PubMed, and patent databases returned no IC50, Kd, or EC50 values for 4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one against any molecular target. The ZINC database explicitly states that no activity data are available, and no publications reference this compound [1]. The closest structurally characterized molecule—a 5-bromonicotinoyl-piperidinyl-thienopyrimidine analog—shows weak UDP-galactopyranose mutase (UGM) inhibition (Kd = 58 μM for K. pneumoniae UGM, 105 μM for M. tuberculosis UGM) [2]. However, this data cannot be extrapolated to the target compound due to significant scaffold differences.

Chemical probe Hit discovery Kinase inhibition

Predicted Physicochemical Differentiation Based solely on in silico Models

In silico profiling of 4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one yields a calculated logP of 3.82, molecular weight of 433.30 g/mol, 7 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. These parameters place it at the upper limit of Lipinski's rule-of-five space, suggesting moderate oral bioavailability potential. In comparison, the des-bromo analog (predicted) would have a lower logP (~3.2) and reduced halogen-bonding capacity, while the des-methyl pyrone analog would exhibit altered metabolic stability. However, these are unvalidated computational estimates; no experimental ADME or physicochemical measurement data exist for this compound or its direct analogs in the public domain.

Drug-likeness ADME prediction Fragment-based design

Synthetic Accessibility and Building-Block Uniqueness as Procurement Differentiator

The compound incorporates 5-bromonicotinic acid as a key building block, which is commercially available but used in only a handful of reported synthetic sequences [1]. The combination of 5-bromonicotinic acid, 4-hydroxypiperidine, and 6-methyl-2H-pyran-2-one fragments in a single molecule has not been described in the primary literature, making this compound a unique scaffold for library enumeration . In contrast, the related 4-(5-bromonicotinoyl)piperazine-tert-butyl carboxylate (CAS 1017782-72-7) is a more common intermediate, but it lacks the pyrone moiety that provides additional hydrogen-bonding vectors.

Chemical synthesis Building block Library design

Recommended Use Scenarios for 4-((1-(5-Bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one Based on Current Evidence


De Novo Chemical Probe Development for Epigenetic Targets

Given the presence of a brominated nicotinoyl motif—a group that has been utilized in BET bromodomain inhibitor design—this compound could serve as a starting scaffold for developing novel BRD4 or related epigenetic probes. However, no BRD4 inhibition data exist for this specific molecule; the closest comparators in patent US11279703 are fused pyrimidines rather than pyrones [1]. Researchers would need to generate primary screening data before procurement for this purpose.

Fragment-Based or DNA-Encoded Library (DEL) Expansion

The unique combination of a 5-bromonicotinoyl fragment, a piperidine linker, and a 6-methyl-2H-pyran-2-one moiety offers a distinct three-dimensional pharmacophore not found in common fragment libraries. Procurement is justified for groups running diversity-oriented synthesis or DEL campaigns that require novel building blocks with no prior art burden [1].

Synthetic Methodology Development and Optimization

The ether linkage between the piperidine and the pyrone ring, coupled with the bromine handle for cross-coupling reactions, makes this compound a suitable substrate for developing new synthetic methods (e.g., Pd-catalyzed functionalization of the bromopyridine). Its use as a model substrate does not require biological activity data and is supported by the commercial availability of the starting materials [1].

Negative Control or Inactive Comparator for Bromonicotinoyl-Derived Probes

Once active analogs based on the 5-bromonicotinoyl-piperidine scaffold are identified, this specific pyrone-containing variant—if confirmed inactive in the same assay—could serve as a valuable negative control. Currently, the absence of any biological activity record makes this a prospective application only.

Quote Request

Request a Quote for 4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.